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molecular formula C8H5BrF2O2 B2438797 Methyl 5-bromo-2,4-difluorobenzoate CAS No. 351325-31-0

Methyl 5-bromo-2,4-difluorobenzoate

Cat. No. B2438797
M. Wt: 251.027
InChI Key: QISCYVLBJDKXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772343B2

Procedure details

Concentrated hydrochloric acid (10.4 mL, 127 mmol) was slowly added to a mixture of 5-bromo-2,4-difluorobenzoic acid (0.999 g, 4.21 mmol) in methanol (26 mL). The mixture was heated at 95° C. for 18 hours. The reaction was cooled and then concentrated in vacuo. The residue was diluted with water (50 mL) and extracted with EtOAc (3×50 mL). The combined organic extract was washed with brine (2×50 mL), dried over sodium sulfate, filtered and concentrated in vacuo to afford a brown oil (0.847 g). The crude product was purified by silica gel chromatography (Biotage®, 100 g SNAP cartridge, 5 to 50% EtOAc in Heptane) to afford the title compound as clear crystalline solid (0.544 g).
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
0.999 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[C:4]([F:13])=[CH:5][C:6]([F:12])=[C:7]([CH:11]=1)[C:8]([OH:10])=[O:9].[CH3:14]O>>[Br:2][C:3]1[C:4]([F:13])=[CH:5][C:6]([F:12])=[C:7]([CH:11]=1)[C:8]([O:10][CH3:14])=[O:9]

Inputs

Step One
Name
Quantity
10.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.999 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C(=O)O)C1)F)F
Name
Quantity
26 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)OC)C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.847 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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